1-Naphthol, 4-amino-, hydrochloride
Overview
Description
1-Naphthol, 4-amino-, hydrochloride is a chemical compound with the molecular formula C10H9NO·HCl. It is a derivative of naphthalene, where an amino group is attached to the fourth position and a hydroxyl group is attached to the first position of the naphthalene ring. This compound is commonly used in various chemical syntheses and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthol, 4-amino-, hydrochloride can be synthesized through the reduction of 1,4-nitrosonaphthol. This process involves the following steps:
Reduction of 1,4-nitrosonaphthol: The nitroso compound is dissolved in an alkaline solution, typically using sodium hydroxide. Sodium hydrosulfite is then added to reduce the nitroso group to an amino group.
Precipitation: The resulting solution is acidified with hydrochloric acid to precipitate this compound as a solid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthol, 4-amino-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,4-naphthoquinone.
Reduction: It can be reduced to form various derivatives, such as 4-aminoalkyl-1-naphthol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium hydrosulfite and hydrogen gas are commonly used reducing agents.
Substitution: Reagents such as diazonium salts are used for substitution reactions.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: 4-aminoalkyl-1-naphthol derivatives.
Substitution: Various substituted naphthol derivatives.
Scientific Research Applications
1-Naphthol, 4-amino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in affinity chromatography for the purification of proteins, such as immunoglobulin G.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-naphthol, 4-amino-, hydrochloride involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups allow the compound to participate in various chemical reactions, such as forming covalent bonds with other molecules. The pathways involved include:
Electrophilic Attack: The hydroxyl group can undergo electrophilic attack, leading to the formation of various derivatives.
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds.
Comparison with Similar Compounds
- 4-Amino-1-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
- 6-Amino-2-naphthoic acid
- 1-Hydroxy-2-naphthoic acid
Comparison: 1-Naphthol, 4-amino-, hydrochloride is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its hydrochloride form enhances its solubility in water, making it more versatile for various applications .
Properties
IUPAC Name |
(4-hydroxynaphthalen-1-yl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQTRARWCKEJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-56-8 | |
Record name | 4-Amino-1-naphthol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5959-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-naphthol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-AMINO-1-NAPHTHOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BK4F3B6ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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